
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride
カタログ番号 B1314725
CAS番号:
27006-83-3
分子量: 193.03 g/mol
InChIキー: WIWMMJPXRWAZBB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
概要
説明
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride is a chemical compound with the CAS Number: 27006-83-3 . It has a molecular weight of 193.03 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, a new process for the preparation of a known 1,3-dimethyl-5-fluoro-pyrazole-4-carboxanilide involves reacting 1,3-dimethyl-5-chloro-pyrazole-4-carbonyl chloride with a fluoride .Molecular Structure Analysis
The molecular structure of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride is represented by the InChI Code: 1S/C6H6Cl2N2O/c1-3-4(6(8)11)5(7)10(2)9-3/h1-2H3 . This indicates that the molecule consists of 6 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Heterocyclic Compounds : A study by Datterl et al. (2010) described the synthesis of 1H-pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones using 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride, highlighting its utility in creating novel heterocyclic compounds (Datterl et al., 2010).
- Intermediate for Pyrazole Derivatives : Khutova et al. (2013) investigated the reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride, leading to the production of 5-chloro-1-phenyl-1H-pyrazole-4-carbonyl chloride derivatives, showcasing its role as an intermediate in pyrazole chemistry (Khutova et al., 2013).
- Microwave-assisted Synthesis : Martins et al. (2003) utilized 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride in the microwave-assisted synthesis of pyrazoles, demonstrating its effectiveness in modern, efficient synthesis techniques (Martins et al., 2003).
Applications in Organic Chemistry
- Development of Novel Pyrazole Derivatives : The work of Liming et al. (2003) focused on the reaction of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride with various amines, leading to new pyrazole derivatives, indicating its versatility in organic synthesis (Liming et al., 2003).
- Synthesis of Pyrazole-based Ligands : Grotjahn et al. (2002) described the synthesis of pyrazoles with functionalized side chains using 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride, which are useful as ligands in various chemical reactions (Grotjahn et al., 2002).
Utility in Material Science
- Corrosion Inhibition Studies : A study by Ouali et al. (2013) explored the effectiveness of pyrazole derivatives, potentially derived from 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride, as corrosion inhibitors for steel in acidic environments, showcasing its application in material science (Ouali et al., 2013).
特性
IUPAC Name |
5-chloro-1,3-dimethylpyrazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-3-4(6(8)11)5(7)10(2)9-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWMMJPXRWAZBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471684 | |
| Record name | 5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride | |
CAS RN |
27006-83-3 | |
| Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27006-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027006833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


To a solution of 48 g of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in 230 ml of chlorobenzene under protective gas are added 51.8 g of potassium carbonate. Subsequently, while illuminating with a mercury lamp, 24 g of chlorine gas are introduced at 20° C. within 4 hours. After the gas introduction has ended, the reaction solution is stirred with illumination at 20° C. for a further 20 minutes. The solid is filtered off and washed with a little chlorobenzene. After the solvent has been removed, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride is obtained in a yield of 95%.




Yield
95%
Synthesis routes and methods II
Procedure details


Simultaneously, 68 g of sulphuryl chloride and 70.5 g of a 2.5% solution of 2,2-azoisobutyronitrile (AIBN) are added dropwise at 80° C. to 300 g of a 22.7% solution of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in 1,2-dichlorobenzene within 4 hours. After the metered addition has ended, the reaction solution is stirred for a further 2 hours. After removal of the solvent, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride is obtained in a yield of 72%.

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
2,2-azoisobutyronitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Yield
72%
Synthesis routes and methods III
Procedure details


To a solution of 48 g of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in 230 ml of chlorobenzene are added 36.5 g of sodium carbonate. Subsequently, 1.2 g of bis(tert-butylcyclohexyl) peroxycarbonate are added at 20° C. and the mixture is heated to 40° C. Within 4 hours, 24 g of chlorine gas are introduced. After the gas introduction has ended, the reaction solution is stirred at 40° C. for a further 30 minutes. The solid is filtered off and washed with a little chlorobenzene. After removal of the solvent, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride is obtained in a yield of 68%.



Name
bis(tert-butylcyclohexyl) peroxycarbonate
Quantity
1.2 g
Type
reactant
Reaction Step Two


Yield
68%
Synthesis routes and methods IV
Procedure details


To a solution of 48 g of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in 230 ml of chlorobenzene under protective gas, 19.2 g of chlorine gas are introduced while illuminating with a mercury lamp at 30° C. within 4 hours. After the gas introduction has ended, the reaction solution is stirred with illumination at 30° C. for a further 20 minutes. The reaction solution is cooled to 5° C. and the solid is filtered off and washed with a little chlorobenzene. After the solvent has been removed, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride is obtained in a yield of 87%.



Yield
87%
Synthesis routes and methods V
Procedure details


Initial charging of 11 g of a 10% solution of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in 1,2-dichlorobenzene at 10° C., is followed by addition of a solution of 4.6 g of potassium carbonate in 20 ml of water. At 10° C., while illuminating with a mercury lamp, 8 g of chlorine gas are introduced within 1 hour. After the gas introduction has ended, the reaction solution is admixed with water, and the organic phase is removed and washed with water. After removal of the solvent, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride is obtained in a yield of 77%.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Yield
77%
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

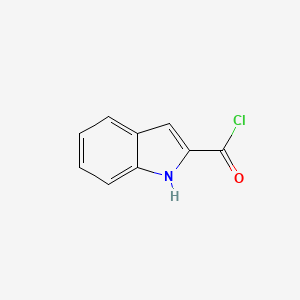

![7-Methoxyimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1314647.png)

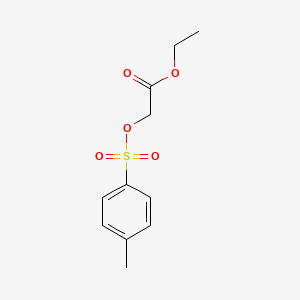
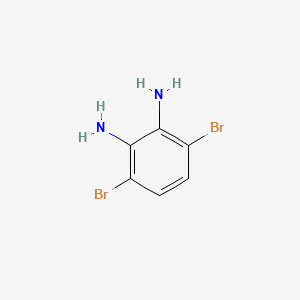
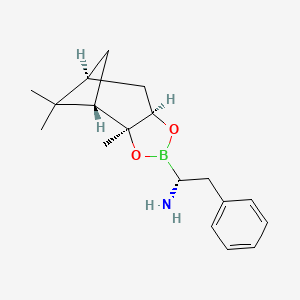

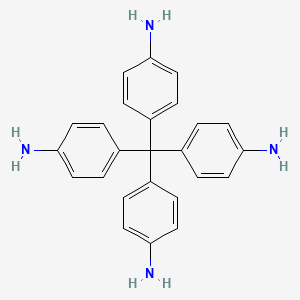
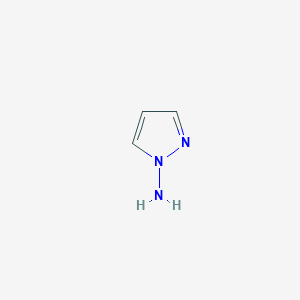
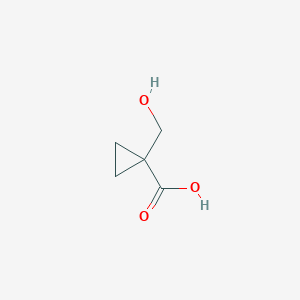

![ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B1314669.png)
![octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1314671.png)